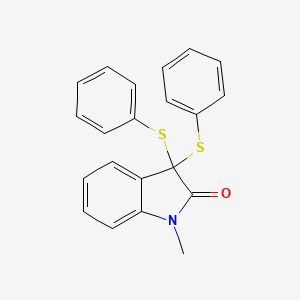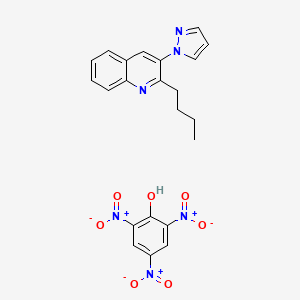
2-Butyl-3-pyrazol-1-ylquinoline;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-3-pyrazol-1-ylquinoline typically involves the reaction of 2-butylquinoline with hydrazine derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
2,4,6-Trinitrophenol, on the other hand, is synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. This process involves careful control of reaction conditions to prevent over-nitration and ensure the selective formation of the trinitro compound .
Industrial Production Methods: Industrial production of 2-Butyl-3-pyrazol-1-ylquinoline involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The production process includes steps such as purification and crystallization to obtain the final product in a usable form.
For 2,4,6-trinitrophenol, industrial production involves similar nitration processes but on a much larger scale. Safety measures are critical due to the explosive nature of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-3-pyrazol-1-ylquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
2,4,6-Trinitrophenol is known for its reactivity due to the presence of nitro groups. It can undergo reduction reactions to form aminophenols and substitution reactions where the nitro groups are replaced by other functional groups .
Major Products Formed: The major products formed from the reactions of 2-Butyl-3-pyrazol-1-ylquinoline include oxidized or reduced derivatives, depending on the reagents and conditions used. For 2,4,6-trinitrophenol, the major products include various substituted phenols and aminophenols .
Scientific Research Applications
Its unique structure allows for interactions with various biological targets, making it a valuable compound for drug discovery .
2,4,6-Trinitrophenol is widely used in the field of explosives and pyrotechnics due to its high energy content. It is also used in the synthesis of dyes and as a reagent in chemical analysis .
Mechanism of Action
The mechanism of action of 2-Butyl-3-pyrazol-1-ylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways. The exact mechanism depends on the specific application and the biological system involved .
2,4,6-Trinitrophenol exerts its effects through its explosive properties, which involve rapid decomposition and release of energy. In biological systems, it can act as a metabolic stimulant by uncoupling oxidative phosphorylation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Butyl-3-pyrazol-1-ylquinoline include other pyrazole and quinoline derivatives, which share structural similarities and may exhibit similar chemical and biological properties.
For 2,4,6-trinitrophenol, similar compounds include other nitroaromatic compounds such as 2,4,6-trinitrotoluene (TNT) and 3,5-dimethyl-2,4,6-trinitrophenol. These compounds share similar explosive properties and applications .
2,4,6-Trinitrophenol is unique due to its high acidity and explosive properties, making it a valuable compound in both industrial and research settings .
Properties
CAS No. |
63822-92-4 |
|---|---|
Molecular Formula |
C22H20N6O7 |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
2-butyl-3-pyrazol-1-ylquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C16H17N3.C6H3N3O7/c1-2-3-8-15-16(19-11-6-10-17-19)12-13-7-4-5-9-14(13)18-15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-7,9-12H,2-3,8H2,1H3;1-2,10H |
InChI Key |
RUMDXOSLTVRELA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C=C1N3C=CC=N3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


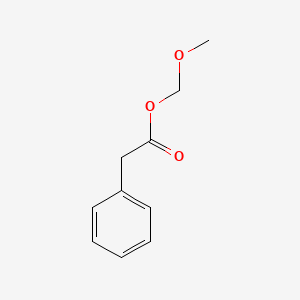
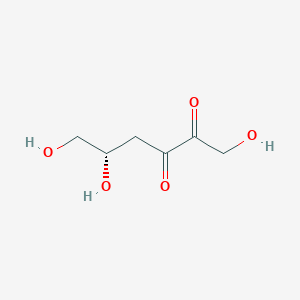
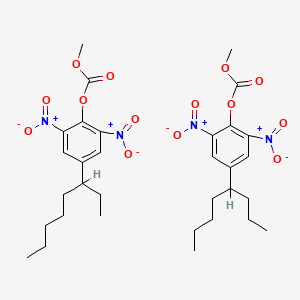
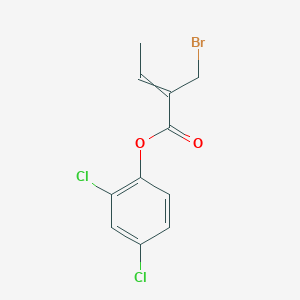
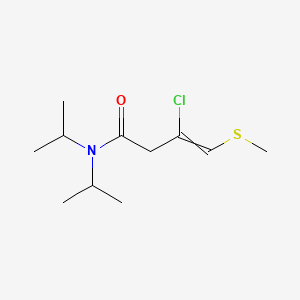
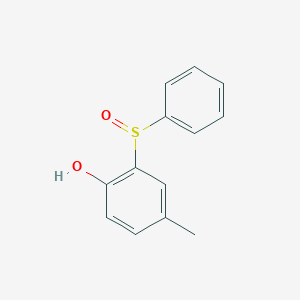

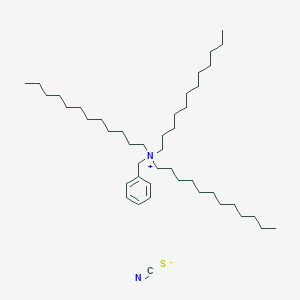
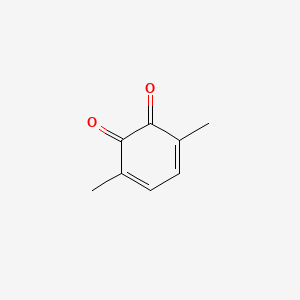
![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)

![[1-(Cyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B14498393.png)
